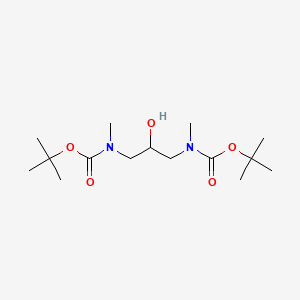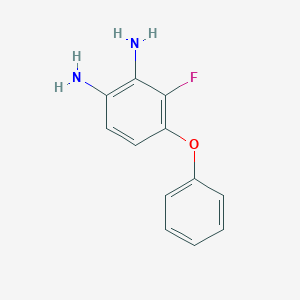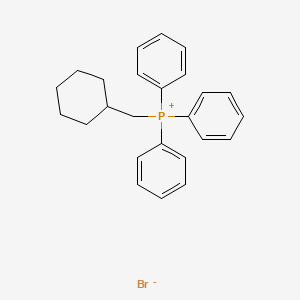
Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- is a chemical compound with the molecular formula C6H10O4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an acetaldehyde group and a methoxy(2-oxoethoxy) group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- typically involves the reaction of acetaldehyde with methoxy(2-oxoethoxy)acetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- is carried out using large-scale reactors and advanced purification techniques. The process involves the continuous feeding of reactants into the reactor, followed by the separation and purification of the product using distillation, crystallization, or chromatography methods. The industrial production methods are designed to ensure high efficiency, cost-effectiveness, and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- to form corresponding carboxylic acids.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) to introduce new functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is used in the development of pharmaceuticals and as a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound finds applications in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in various biochemical reactions. The molecular targets and pathways involved depend on the specific application and the biological system under study.
Comparaison Avec Des Composés Similaires
Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- can be compared with other similar compounds, such as:
- Acetaldehyde, ethoxy(2-oxoethoxy)-, (S)-
- Acetaldehyde, methoxy(2-oxopropoxy)-, (S)-
- Acetaldehyde, methoxy(2-oxoethoxy)-, ®-
These compounds share similar structural features but differ in the nature of the substituents and their stereochemistry. The uniqueness of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- lies in its specific functional groups and stereochemical configuration, which contribute to its distinct chemical properties and applications.
Propriétés
Numéro CAS |
64952-08-5 |
|---|---|
Formule moléculaire |
C5H8O4 |
Poids moléculaire |
132.11 g/mol |
Nom IUPAC |
(2S)-2-methoxy-2-(2-oxoethoxy)acetaldehyde |
InChI |
InChI=1S/C5H8O4/c1-8-5(4-7)9-3-2-6/h2,4-5H,3H2,1H3/t5-/m0/s1 |
Clé InChI |
CUOMYDZNJOUCKP-YFKPBYRVSA-N |
SMILES isomérique |
CO[C@H](C=O)OCC=O |
SMILES canonique |
COC(C=O)OCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















